molecular formula C17H19NO3 B7509279 Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate

Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate

Cat. No. B7509279
M. Wt: 285.34 g/mol
InChI Key: ZYLPGAHWVXINGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate, also known as MDCI, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of indole, a naturally occurring organic compound that is found in many plants and animals. MDCI has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been investigated in detail. In

Mechanism of Action

The mechanism of action of Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate is not fully understood, but it is thought to act through a variety of mechanisms. One proposed mechanism is that Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate acts as an antioxidant, protecting cells from oxidative stress and damage. It has also been suggested that Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate may act as a modulator of intracellular signaling pathways, regulating the activity of proteins involved in cell growth and survival.
Biochemical and Physiological Effects:
Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer properties, Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro and in vivo. It has also been shown to have anti-oxidant effects, protecting cells from oxidative stress and damage. Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to be well-tolerated in animal models, with no significant toxicity or adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate in lab experiments is its high purity and stability. Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate can be synthesized with high yields and purity using a variety of methods, making it a reliable and consistent reagent for research. However, one limitation of using Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate is its relatively high cost compared to other compounds used in research. Additionally, the mechanism of action of Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate is not fully understood, which may limit its potential applications in some areas of research.

Future Directions

There are many potential future directions for research on Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate. One area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate has shown promising results in animal models of Alzheimer's and Parkinson's, and further research could lead to the development of new therapies for these conditions. Another area of research is in the development of new anti-cancer agents. Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research could lead to the development of new therapies for cancer. Finally, research could be conducted to further elucidate the mechanism of action of Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate, which could lead to the development of new drugs and therapies for a variety of conditions.

Synthesis Methods

Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Fischer indole synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then reduced to form the indole derivative. The Fischer indole synthesis involves the reaction of a phenylhydrazine with a ketone or aldehyde to form an intermediate, which is then cyclized to form the indole derivative. Both of these methods have been used to synthesize Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate with high yields and purity.

Scientific Research Applications

Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate has been shown to have neuroprotective effects. It has been found to prevent the death of neurons in the brain and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

methyl 1-(cyclohex-3-ene-1-carbonyl)-2,3-dihydroindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-21-17(20)14-7-8-15-13(11-14)9-10-18(15)16(19)12-5-3-2-4-6-12/h2-3,7-8,11-12H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLPGAHWVXINGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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